REACTION_CXSMILES
|
O[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][C:13]=1O.[OH-:23].[Na+].S([O:30][CH3:31])(OC)(=O)=O.[CH3:32]C1C=CC=CC=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:32][O:23][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][C:13]=1[O:30][CH3:31] |f:1.2,5.6|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Type
|
CUSTOM
|
Details
|
to perform stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a round bottom flask with the volume of 100 mL
|
Type
|
CUSTOM
|
Details
|
reaction at 70° C.
|
Type
|
FILTRATION
|
Details
|
the reaction product is filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |